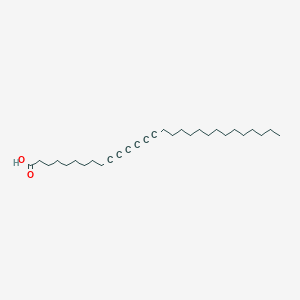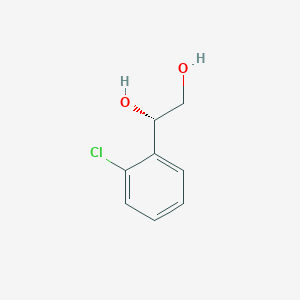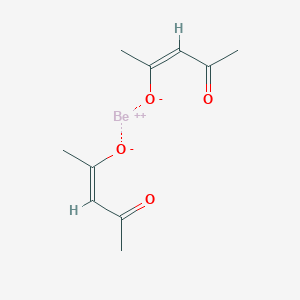
乙酰丙酮铍
描述
Beryllium Acetylacetonate is a Beryllium source that is soluble in organic solvents as an organometallic compound . It is generally immediately available in most volumes .
Synthesis Analysis
Beryllium acetylacetonate has been synthesized using beryllium oxide, concentrated sulfuric acid, and acetylacetone as starting materials . The product was characterized by powder X-ray .Molecular Structure Analysis
The structure of beryllium acetylacetonate, Be (acac)2, was fully optimized at the B3LYP (using the 6-31G*, 6-311G*, and 6-311++G (3df,2p) basis sets), Hartree–Fock, and the Möller–Plesset (using the 6-31G* basis set) levels . The molecular formula is C10H14BeO4 .Chemical Reactions Analysis
Metal acetylacetonates are coordination complexes derived from the acetylacetonate anion and metal ions, usually transition metals . The ligand acetylacetonate is a β-diketone often abbreviated as “acac” . Acetylacetone is an organic compound that famously exists in two tautomeric forms which are rapidly inter-convertible .Physical And Chemical Properties Analysis
Beryllium Acetylacetonate appears as a white liquid . Its melting point is 100-104 °C, boiling point is 270 °C, and density is 1.168 g/mL . It is practically insoluble in water but freely soluble in alcohol, acetone, ether, benzene, CS2, and other organic solvents .科学研究应用
Determination of Trace Amounts of Beryllium in Drinking Water
Beryllium acetylacetonate can be used to determine trace amounts of Beryllium (II) in drinking water . A chelate of beryllium acetylacetonate, Be(acac)2, is formed from beryllium (II) in drinking water containing acetylacetone . This method could be applied to the measurement of beryllium vapor in air with a detection limit of 0.23 ng .
Precursor for Nanoparticle Research
Beryllium acetylacetonate plays a significant role as a precursor in nanoparticle research . It is used in the development of new materials and applications in organic syntheses .
Polymer Science
In the field of polymer science, beryllium acetylacetonate is used due to its unique properties . It helps in the development of new materials and applications in organic syntheses .
Catalyst in Organic Syntheses
Beryllium acetylacetonate is commonly used in various catalysts and catalytic reagents for organic synthesis . It plays a significant role in the development of catalysts that impart the selectivities, reactivity, and atom economy needed for cost-effective approaches to a variety of critical chemical transformations .
Fabrication of Carbon Nanostructures
Beryllium acetylacetonate is used in the fabrication of various shapes of carbon nanostructures . This is achieved via the use of chemical vapor deposition (CVD) and laser evaporation techniques .
Air Quality Monitoring
Beryllium acetylacetonate can be used in air quality monitoring . The Be(acac)2 chelate can be used to measure beryllium vapor in air with a detection limit of 0.23 ng .
作用机制
Target of Action
Beryllium acetylacetonate, also known as Be(acac)2, is a coordination complex derived from the acetylacetonate anion and beryllium ions . The primary targets of this compound are transition metals, where it forms a six-membered chelate ring . The ligand acetylacetonate, often abbreviated as “acac”, binds to the metal through both oxygen atoms .
Mode of Action
The interaction of beryllium acetylacetonate with its targets involves the formation of a chelate ring. This process typically occurs when both oxygen atoms of the acetylacetonate ligand bind to the metal, forming a six-membered chelate ring . This binding mode is common for transition metals and is crucial for the compound’s function in various applications, including as catalyst precursors and reagents .
Biochemical Pathways
The biochemical pathways affected by beryllium acetylacetonate are primarily related to its role as a catalyst in organic syntheses . As a metal enolate complex, it is used in a plethora of catalyzed reactions . The compound’s ability to form complexes with metals is a key feature of β-diketones, which are important in various biochemical pathways .
Pharmacokinetics
It’s known that the compound can be formed from beryllium (ii) in drinking water, suggesting that it can be absorbed and metabolized in the body .
Result of Action
The molecular and cellular effects of beryllium acetylacetonate’s action are largely dependent on its role as a catalyst in organic syntheses . By forming complexes with metals, it facilitates various chemical transformations, contributing to the selectivities, reactivity, and atom economy needed for cost-effective approaches to critical chemical transformations .
Action Environment
The action, efficacy, and stability of beryllium acetylacetonate can be influenced by various environmental factors. For instance, the formation of the Be(acac)2 chelate can be facilitated by the presence of acetylacetone in a slightly acidic solution . Moreover, the compound’s solubility in organic solvents, in contrast to the related metal halides, suggests that its action can be influenced by the solvent environment .
安全和危害
Beryllium Acetylacetonate is harmful if swallowed and toxic if inhaled . It is recommended to wear protective gloves, clothing, eye protection, and face protection when handling this compound . Avoid breathing dust, fume, gas, mist, vapors, or spray . If it gets in the eyes, rinse cautiously with water for several minutes .
未来方向
属性
IUPAC Name |
beryllium;(Z)-4-oxopent-2-en-2-olate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H8O2.Be/c2*1-4(6)3-5(2)7;/h2*3,6H,1-2H3;/q;;+2/p-2/b2*4-3-; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBKXDHBLPBKCFR-FDGPNNRMSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Be+2].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[Be+2].C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Be(C5H7O2)2, C10H14BeO4 | |
| Record name | beryllium acetylacetonate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White odorless powder; [Alfa Aesar MSDS] | |
| Record name | Beryllium acetylacetonate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20315 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Beryllium acetylacetonate | |
CAS RN |
10210-64-7 | |
| Record name | Beryllium acetylacetonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010210647 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis(pentane-2,4-dionato-O,O')beryllium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.453 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BERYLLIUM ACETYLACETONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z9095ZTD3U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of beryllium acetylacetonate?
A1: Beryllium acetylacetonate has the molecular formula Be(C5H7O2)2 and a molecular weight of 207.23 g/mol.
Q2: What spectroscopic techniques are used to characterize beryllium acetylacetonate?
A2: Researchers utilize several spectroscopic methods to analyze beryllium acetylacetonate, including Fourier transform infrared (FTIR) spectroscopy, Raman spectroscopy, UV-Visible absorption spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy [, ]. These techniques provide valuable information about the compound's vibrational modes, electronic transitions, and structural properties.
Q3: What role does the Si-H bond play in the formation of PBeCS from beryllium acetylacetonate?
A3: The reaction between polycarbosilanes (PCS) and beryllium acetylacetonate, leading to PBeCS formation, relies on the consumption of Si-H bonds []. These bonds are crucial for the incorporation of beryllium into the polymer structure.
Q4: Are there any reported catalytic applications of beryllium acetylacetonate?
A4: While the provided research papers primarily focus on the synthesis and characterization of beryllium acetylacetonate and its derivatives, its potential applications in catalysis are not extensively discussed. Further research is needed to explore this aspect.
Q5: Have computational methods been employed to study beryllium acetylacetonate?
A5: Yes, density functional theory (DFT) calculations have been employed to optimize the structure of beryllium acetylacetonate and calculate its vibrational frequencies []. These calculations provide insights into the compound's molecular geometry and vibrational modes, complementing experimental spectroscopic data.
Q6: How does the structure of beryllium acetylacetonate contribute to its stability?
A6: The stability of beryllium acetylacetonate can be attributed to the strong electron-withdrawing effect of the Be2+ ion and the presence of a conjugated π-system in the chelate ring formed with the acetylacetonate ligands []. This chelation contributes significantly to the overall stability of the complex.
Q7: What safety precautions should be taken when handling beryllium acetylacetonate?
A7: Beryllium compounds are known to be toxic. Appropriate personal protective equipment, including gloves and respiratory protection, should be worn when handling beryllium acetylacetonate. It's essential to consult the relevant safety data sheets and follow established safety protocols.
Q8: How is beryllium acetylacetonate used in analytical chemistry?
A8: Beryllium acetylacetonate serves as a valuable compound in analytical techniques for determining trace amounts of beryllium in various matrices. For example, it is employed in gas chromatography-helium microwave induced plasma emission spectrometry (GC-He MIP) for analyzing beryllium levels in natural waters [].
Q9: What is the role of acetylacetone in the determination of beryllium by graphite furnace atomic absorption spectrometry (GFAAS)?
A9: Acetylacetone acts as a chelating agent, reacting with beryllium(II) to form beryllium acetylacetonate []. This complex can be preconcentrated on a C18 cartridge, eluted with methanol, and then quantified by GFAAS, allowing for the determination of trace amounts of beryllium in samples like coal.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



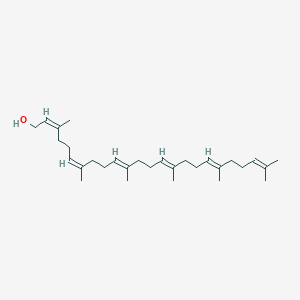


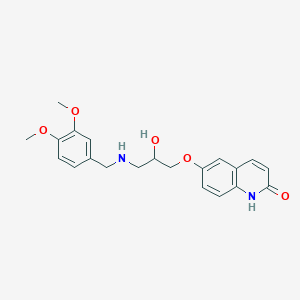
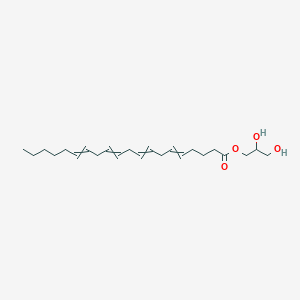

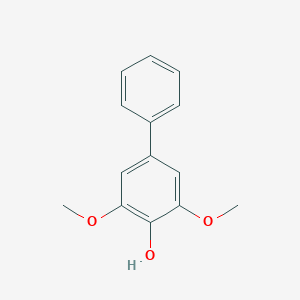
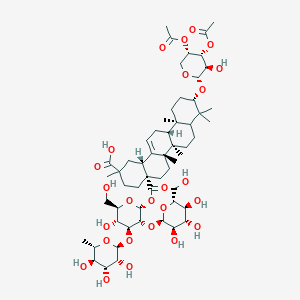



![(1S,4As,8aS)-4-[2-(furan-3-yl)ethyl]-1-hydroxy-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydro-1H-naphthalen-2-one](/img/structure/B161823.png)
